molecular formula C20H18N2O3 B2559759 (3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone CAS No. 1428366-17-9

(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone

Cat. No. B2559759
CAS RN: 1428366-17-9
M. Wt: 334.375
InChI Key: MFGFPSDWRLWPCC-UHFFFAOYSA-N
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Description

The compound contains three key components: a benzyloxy group, an isoxazole ring, and an indoline ring. The benzyloxy group is a common protecting group in organic chemistry, often used to protect alcohols. The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The indoline ring is a nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and indoline rings, with the benzyloxy group attached to the isoxazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole and indoline rings, as well as the benzyloxy group. The isoxazole ring can participate in various reactions such as cycloadditions, while the indoline ring can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar isoxazole ring and the aromatic indoline ring could impact its solubility and stability .

Scientific Research Applications

Cocaine Abuse Treatment

Interestingly, some isoxazole derivatives have been evaluated for their affinities at monoamine transporters, potentially aiding in cocaine abuse treatment . While more research is needed, “(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone” could play a role in this context.

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14-11-16-9-5-6-10-17(16)22(14)20(23)18-12-19(21-25-18)24-13-15-7-3-2-4-8-15/h2-10,12,14H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGFPSDWRLWPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=NO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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